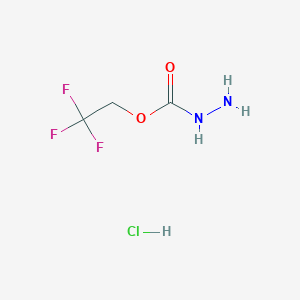

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

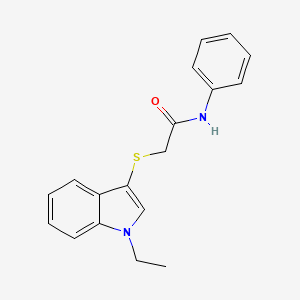

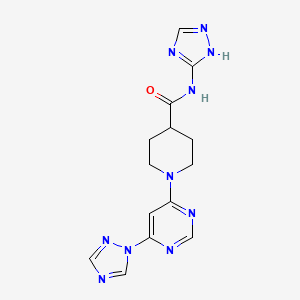

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 2253638-54-7 . It has a molecular weight of 312.41 . The IUPAC name for this compound is tert-butyl 4-(3-(methoxycarbonyl)pyrrolidin-3-yl)piperidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H28N2O4/c1-15(2,3)22-14(20)18-9-5-12(6-10-18)16(13(19)21-4)7-8-17-11-16/h12,17H,5-11H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Scientific Research Applications

Synthesis and Characterization

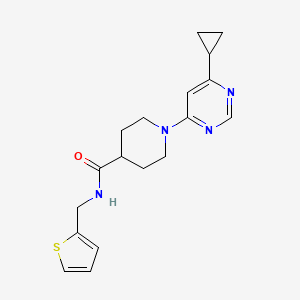

Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its applications in synthesis include serving as a crucial intermediate for Vandetanib, highlighting its role in the development of cancer treatment drugs. The compound has been synthesized through a multi-step process including acylation, sulfonation, and substitution, with the structures confirmed by MS and 1HNMR, demonstrating a significant yield improvement through method optimization (Wang et al., 2015).

Advanced Intermediates for Pharmaceutical Research

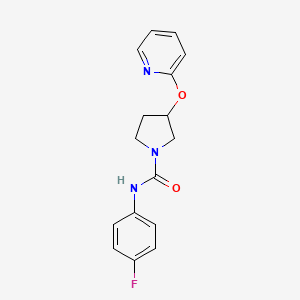

It also acts as an important intermediate in the synthesis of crizotinib, underscoring its importance in pharmaceutical research. This synthesis involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with the final product's structure confirmed by MS and 1 HNMR spectrum. The process demonstrates a notable yield, indicating the efficiency and relevance of this compound in drug development (Kong et al., 2016).

Role in Enantiopure Derivatives Synthesis

Moreover, this compound is involved in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, highlighting its utility in creating stereochemically pure compounds for medicinal chemistry. The synthesis process, starting from Boc-Asp-O(t)Bu among other beta-amino acids, showcases its application in generating cis-4-hydroxy delta-lactams with high stereoselectivity, further illustrating its versatility in synthesizing complex molecular architectures (Marin et al., 2004).

Safety and Hazards

Future Directions

Piperidine derivatives, including Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate, continue to be of interest in pharmaceutical research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-15(2,3)22-14(20)18-9-5-12(6-10-18)16(13(19)21-4)7-8-17-11-16/h12,17H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLFUQIKIQBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCNC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2761515.png)

dimethylsilane](/img/structure/B2761520.png)

![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)

![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761524.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![1H-Pyrazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2761536.png)